Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate
Description
Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen heteroatoms. Its structure comprises a six-membered oxa-diaza ring fused to a five-membered carbocyclic system, with a tert-butyl carboxylate substituent enhancing steric bulk and influencing solubility.
Properties
IUPAC Name |
tert-butyl 10-oxo-8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-5-14(9-16)8-15-11(17)7-19-10-14/h4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAVVWXELPHGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation with Ethyl Bromoacetate
The initial step involves reacting tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (Compound 1) with ethyl bromoacetate in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH) is used as a base to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
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Solvent: Anhydrous THF.
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Temperature: 0°C → room temperature → 66°C (reflux).
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Reaction Time: 8 hours.
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Workup: Quenching with water, extraction with ethyl acetate, and drying over Na₂SO₄.
This step yields a crude alkylated intermediate (Compound 2), with a reported mass of 98 g from 60 g of starting material.
Step 2: Hydrogenation of the Cyano Group
Compound 2 undergoes catalytic hydrogenation using Raney nickel under hydrogen gas (H₂) to reduce the cyano group (-CN) to an amine (-NH₂).
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Solvent: Ethanol.
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Pressure: 50 psi H₂.
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Temperature: 40°C.
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Reaction Time: 8 hours.
The product (Compound 3) is isolated after filtration and solvent removal, though exact yields are unspecified in available literature.
Step 3: Ring-Closure via Base-Mediated Cyclization
Sodium ethoxide (NaOEt) in ethanol induces cyclization of Compound 3, forming the spirocyclic framework.
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Solvent: Ethanol.
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Temperature: 0°C → room temperature.
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Reaction Time: 8 hours.
This step generates Compound 4, characterized by its oxazaspiro ring system.
Step 4: Amide Reduction with Borane Dimethyl Sulfide Complex
The final step reduces the amide group in Compound 4 to a secondary amine using a borane dimethyl sulfide (BH₃·SMe₂) complex in THF.
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Solvent: THF.
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Temperature: 0°C → room temperature.
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Reaction Time: 12 hours.
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Quenching Agent: Methanol.
The product, Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate (Compound 5), is purified via chromatography or recrystallization.
Critical Analysis of Reaction Parameters
Solvent and Temperature Optimization
Catalytic Efficiency
Yield Challenges
While the patent reports a 98 g crude yield from 60 g starting material in Step 1, overall yields for subsequent steps remain undocumented. Purification losses, particularly in chromatographic steps, likely reduce final yields.
Comparative Data on Synthesis Conditions
| Step | Reaction Type | Solvent | Catalyst/Reagent | Temperature | Time |
|---|---|---|---|---|---|
| 1 | Alkylation | Anhyd THF | NaH, Ethyl bromoacetate | 0°C → 66°C | 8 h |
| 2 | Hydrogenation | Ethanol | Raney Ni, H₂ (50 psi) | 40°C | 8 h |
| 3 | Cyclization | Ethanol | NaOEt | 0°C → RT | 8 h |
| 4 | Amide Reduction | THF | BH₃·SMe₂ | 0°C → RT | 12 h |
Industrial Scalability Considerations
The described method emphasizes industrial feasibility through:
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Reagent Availability : Ethyl bromoacetate and Raney nickel are commercially accessible.
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Safety Protocols : Controlled addition of NaH and gradual heating prevent runaway reactions.
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Solvent Recovery : THF and ethanol are distillable, reducing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, using reagents like sodium borohydride (NaBH₄).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Introduction of additional oxo groups or conversion to carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of new esters, amides, or thioesters
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate has shown promise in the development of pharmaceutical compounds due to its structural features that facilitate interactions with biological targets.
Case Study: Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial activity. Tert-butyl derivatives have been investigated for their effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents in drug formulation .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex molecular structures.
Synthetic Pathways
The synthesis of Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane derivatives involves several reaction steps that can be optimized for yield and efficiency. This compound can be utilized in multi-step synthesis processes to create other valuable chemical entities, which are relevant in both academic and industrial settings .
Chemical Research
In chemical research, Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is studied for its unique reactivity patterns and potential as a building block for novel materials.
Research Insights
Studies have focused on the reactivity of the compound under various conditions, leading to insights into its behavior in polymerization reactions and material science applications . The ability to modify its structure opens avenues for creating specialized materials with tailored properties.
Agrochemicals
There is emerging interest in exploring Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane for agrochemical applications, particularly as a potential herbicide or pesticide due to its biological activity.
Preliminary Findings
Initial studies suggest that certain modifications of this compound may enhance its efficacy as a plant growth regulator or pest control agent, warranting further investigation into its environmental impact and safety profile .
Mechanism of Action
The mechanism of action of Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate involves its interaction with specific molecular targets. The oxo and diazaspiro groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Spirocyclic Derivatives with Varied Heteroatom Positioning
- Tert-Butyl 10-Oxo-8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate This positional isomer shifts the nitrogen atoms to positions 3 and 11, altering hydrogen-bonding patterns.
Tert-Butyl 9-Oxo-3-Azaspiro[5.5]Undecane-3-Carboxylate (CAS 873924-08-4)
This analog features a [5.5] spiro system instead of [5.6], reducing ring strain and enhancing thermodynamic stability. The absence of a second nitrogen atom simplifies synthesis but diminishes hydrogen-bonding diversity, limiting its utility in molecular recognition applications .Tert-Butyl 7-Oxo-2,6-Diazaspiro[3.4]Octane-2-Carboxylate (CAS 1234616-51-3)
With a smaller [3.4] spiro system, this compound exhibits higher ring strain and a more compact structure. The reduced molecular weight (226.27 g/mol) may improve membrane permeability, though its smaller size limits binding site compatibility in protein targets .
Heteroatom Substitution and Functional Group Variations
- Tert-Butyl 12-Oxo-2,7,11-Triazaspiro[5.6]Dodecane-2-Carboxylate The addition of a third nitrogen atom (position 7) introduces an extra hydrogen-bond donor, enhancing interactions with biological targets like enzymes.
Bicyclic Analog: Tert-Butyl (1R,2S,5S*)-7-Oxo-6-Oxabicyclo[3.2.1]Oct-3-En-2-Ylcarbamate
This bicyclo[3.2.1] system replaces the spiro framework, eliminating conformational flexibility. The α,β-unsaturated lactone moiety increases electrophilicity, making it reactive in Michael addition reactions—a property absent in the target spiro compound .
Key Physicochemical Metrics
Biological Activity
Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate (CAS No. 1935503-30-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H24N2O4 |
| Molecular Weight | 284.351 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 466.5 ± 45.0 °C |
| Flash Point | 236.0 ± 28.7 °C |
| LogP | -0.50 |
Pharmacological Profile
Recent studies have indicated that this compound exhibits various biological activities, including:
1. Antioxidant Activity:
Research has shown that compounds with similar structures demonstrate significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is typically measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where a higher percentage inhibition indicates better antioxidant potential.
2. Anti-inflammatory Effects:
The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases.
3. Antidiabetic Activity:
Preliminary studies suggest that derivatives of diazaspiro compounds can exhibit antidiabetic properties by inhibiting enzymes such as α-amylase and α-glucosidase, thereby reducing glucose absorption in the intestines.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Enzyme Inhibition: Compounds may inhibit enzymes that play critical roles in metabolic pathways related to inflammation and glucose metabolism.
- Receptor Modulation: Interaction with specific receptors could modulate signaling pathways involved in oxidative stress and inflammation.
Case Studies
Case Study 1: Antioxidant Activity Evaluation
In a comparative study on various diazaspiro compounds, this compound exhibited an antioxidant activity of approximately 64% at a concentration of 300 mg/mL , indicating its potential as a therapeutic agent against oxidative stress-related conditions .
Case Study 2: Anti-diabetic Effects
A study assessing the anti-diabetic potential revealed that Tert-butyl derivatives showed significant inhibition of α-amylase activity, with IC50 values comparable to standard antidiabetic drugs like metformin. This suggests that the compound could be explored further for diabetes management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate?
- Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as spirocyclic lactams or tert-butyl-protected carboxylates. Catalogs from Enamine Ltd. suggest using tert-butyl esters as building blocks, with reaction optimization via temperature control (e.g., reflux in dichloromethane) and catalyst screening (e.g., palladium for cross-coupling steps) . Monitor purity via TLC and HPLC, adjusting stoichiometry and solvent polarity to minimize byproducts. Safety protocols (e.g., inert atmosphere, PPE) are critical due to potential decomposition hazards under heat .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm spirocyclic connectivity and tert-butyl group placement.
- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular weight (e.g., 240.3 g/mol as per SDS analogs) .
- X-ray Crystallography : Employ SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve stereochemistry. Address twinning or disorder using iterative refinement cycles .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow SDS guidelines for similar spirocyclic derivatives:
- Storage : Keep refrigerated in airtight containers to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .
- Spill Management : Use dry sand or chemical-resistant absorbents; avoid water to prevent hazardous decomposition (e.g., CO release) .
- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for reactions generating vapors .
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions and reactivity patterns of this compound?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water mixtures) to assess solubility and aggregation tendencies.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., lactam carbonyl susceptibility to nucleophilic attack) .
- Hydrogen Bond Analysis : Apply Etter’s graph set theory to predict crystal packing motifs, leveraging directional interactions between carbonyl and amine groups .
Q. What experimental designs resolve contradictions in crystallographic data during structural elucidation?
- Methodology :
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Address twinning via SHELXL’s TWIN/BASF commands .
- Disorder Modeling : Apply PART instructions to split occupancy of flexible tert-butyl groups. Validate with R < 5% and wR < 10% convergence criteria.
- Cross-Validation : Compare with solid-state NMR or IR data to confirm hydrogen bonding networks .
Q. How can iterative DMTA cycles optimize this compound’s bioactivity in drug discovery pipelines?
- Methodology :
- Design : Use QSAR models to prioritize derivatives with enhanced target binding (e.g., calcium channel modulation per PubChem analogs) .
- Make : Introduce substituents (e.g., fluorination at C10) via Suzuki-Miyaura coupling, guided by Enamine’s building blocks .
- Test : Screen in vitro assays (e.g., IC for ion channels) with triplicate replicates to ensure statistical validity .
- Analyze : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity, refining synthetic priorities .
Methodological Considerations
- Data Reporting : Adhere to IUPAC guidelines for thermophysical property documentation (e.g., melting point ±0.5°C, codes for crystal structures) .
- Ecological Impact : Assess biodegradation using OECD 301F tests if environmental release is a concern, though current SDS data lack ecotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
